molecular formula C22H21ClN6O3 B2360717 5-amino-N-(4-chlorophenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 1112307-77-3

5-amino-N-(4-chlorophenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2360717
CAS No.: 1112307-77-3
M. Wt: 452.9
InChI Key: XMLPYAUGGJMGHL-UHFFFAOYSA-N
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Description

This compound features a 1,2,3-triazole core substituted at position 5 with an amino group and at position 4 with a carboxamide linked to a 4-chlorophenyl moiety. The position 1 substituent consists of a methylene bridge connecting the triazole to a 1,3-oxazole ring. The oxazole is further substituted at position 2 with a 4-ethoxyphenyl group and at position 5 with a methyl group. This hybrid structure integrates aromatic, heterocyclic, and polar functional groups, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

5-amino-N-(4-chlorophenyl)-1-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN6O3/c1-3-31-17-10-4-14(5-11-17)22-26-18(13(2)32-22)12-29-20(24)19(27-28-29)21(30)25-16-8-6-15(23)7-9-16/h4-11H,3,12,24H2,1-2H3,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLPYAUGGJMGHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NC4=CC=C(C=C4)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-amino-N-(4-chlorophenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has attracted significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H23ClN6O3C_{23}H_{23}ClN_{6}O_{3} with a molecular weight of approximately 466.93 g/mol. The structure includes a triazole ring and an oxazole moiety, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC23H23ClN6O3
Molecular Weight466.93 g/mol
IUPAC NameThis compound

Research indicates that compounds containing triazole and oxazole structures can exhibit various mechanisms of action:

  • Antimicrobial Activity : Triazole derivatives have shown broad-spectrum antimicrobial properties. The presence of the triazole ring enhances their ability to inhibit fungal and bacterial growth by interfering with cell wall synthesis and metabolic pathways.
  • Immunomodulatory Effects : Some studies suggest that isoxazole derivatives can modulate immune responses. For instance, they may inhibit pro-inflammatory cytokine production (e.g., TNF-α and IL-6), thus demonstrating potential as anti-inflammatory agents .
  • Anticancer Properties : Preliminary data suggest that this compound may induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways .

Antimicrobial Studies

A study focusing on the synthesis and antimicrobial evaluation of similar triazole derivatives highlighted their effectiveness against various pathogens. The compound displayed notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential utility in treating infections .

Immunomodulatory Research

Research published in the journal Molecules reviewed isoxazole derivatives as regulators of immune functions. The findings indicated that these compounds could modulate T cell subsets and enhance humoral immune responses in animal models . This suggests that this compound might have applications in autoimmune diseases or as adjunct therapy in cancer treatment.

Case Study 1: Antimicrobial Efficacy

In a controlled study evaluating the antimicrobial efficacy of triazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria types, indicating significant antibacterial activity.

Case Study 2: Immunomodulation in Animal Models

In another study investigating immunomodulatory effects, mice treated with the compound showed a marked increase in CD4+ T cell populations and elevated levels of IL-17F cytokine compared to controls. This suggests a potential role in enhancing immune responses during infections or immunological disorders .

Comparison with Similar Compounds

Structural Comparisons

Key Structural Features:

  • Triazole Core: The 1,2,3-triazole scaffold is shared with compounds in , and 12. Unlike simpler triazole derivatives (e.g., ’s 5-methyl-1-(4-methylphenyl) analogs), the main compound’s triazole is substituted with a bulky oxazole-containing group, which may influence steric interactions in biological targets.
  • Oxazole Substituent: The 1,3-oxazole moiety distinguishes it from pyrazole-based analogs (). The 4-ethoxyphenyl group on the oxazole contrasts with ’s compound, where the ethoxy group is at the 2-position of the phenyl ring. This positional isomerism could alter electronic properties and binding affinity.
  • Halogenated Aromatic Groups: The 4-chlorophenyl group is a common feature in antimicrobial agents (). Compared to brominated isostructural analogs (), the chlorine atom’s smaller size and higher electronegativity may enhance membrane permeability.

Table 1: Structural Comparison with Key Analogs

Compound Core Structure Key Substituents Biological Relevance (if available) Evidence ID
Main Compound 1,2,3-Triazole 4-Chlorophenyl carboxamide; Oxazole with 4-ethoxyphenyl Not reported -
: Triazole-4-carboxamide 1,2,3-Triazole 4-Methylphenyl; Varied N-substituents Synthetic focus
: Pyrazole-thiazole hybrid Pyrazole-thiazole 4-Fluorophenyl; Chloro/bromo substituents Antimicrobial activity
: Triazole-oxazole analog 1,2,3-Triazole 3-Chlorophenyl; Oxazole with 2-ethoxyphenyl Structural isomerism study
: CAI 1,2,3-Triazole Dichlorobenzyl; 4-Chlorobenzoyl Phase I clinical trial (cytostatic agent)
Pharmacological and Metabolic Comparisons
  • Antimicrobial Activity: ’s pyrazole-thiazole hybrid shows antimicrobial activity, attributed to halogenated aryl groups. The main compound’s 4-chlorophenyl and ethoxyphenyl groups may similarly disrupt bacterial membranes or enzymes.
  • Metabolic Stability: ’s CAI undergoes phase I metabolism, cleaving into inactive metabolites.
  • Target Prediction: Tools like SimilarityLab () could predict targets based on structural similarity to known modulators (e.g., mGlu5 allosteric agents in ).
Physicochemical Properties
  • Solubility: The ethoxy group may improve water solubility compared to ’s methylphenyl derivatives.
  • Melting Points: Analogs with chloro substituents () exhibit higher melting points (133–183°C) due to stronger intermolecular interactions, suggesting similar trends for the main compound.

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